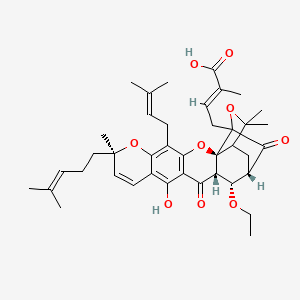
Gambogoic acid B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gambogoic acid B is a naturally occurring compound derived from the resin of Garcinia hanburyi, a tropical tree found in Southeast Asia. This compound belongs to the xanthonoid family and is known for its complex caged structure. This compound has garnered significant attention due to its potential therapeutic properties, particularly its anticancer effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of gambogoic acid B involves several steps:
Extraction: The resin from Garcinia hanburyi is extracted using organic solvents.
Filtration and Concentration: The crude extract is filtered and concentrated.
Crystallization: this compound is separated from other organic components via crystallization as its pyridinium salt.
Acidification: The pyridinium salt is acidified to isolate the free this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process includes:
Large-scale Extraction: Using industrial-grade solvents for efficient extraction.
Purification: Advanced filtration and crystallization techniques to ensure high purity.
Isolation: Employing large-scale acidification and extraction methods to yield pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Gambogoic acid B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Gambogoic acid B has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Wirkmechanismus
Gambogoic acid B exerts its effects through several mechanisms:
Anticancer Activity: It induces apoptosis in cancer cells by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway and activating the PI3K/Akt pathway
Antimicrobial Activity: It inhibits bacterial cell wall synthesis by targeting undecaprenyl diphosphate synthase.
Metabolic Regulation: It suppresses the pentose phosphate pathway by inhibiting 6-phosphogluconate dehydrogenase.
Vergleich Mit ähnlichen Verbindungen
Gambogoic acid B is compared with other similar compounds such as:
Neogambogic Acid: Another derivative with similar anticancer properties but different molecular targets.
Epi-Gambogic Acid: An epimer of gambogic acid with slightly different biological activities.
Conclusion
This compound is a promising compound with diverse applications in scientific research and medicine. Its unique chemical structure and biological activities make it a valuable subject of study for developing new therapeutic agents.
Eigenschaften
Molekularformel |
C40H50O9 |
|---|---|
Molekulargewicht |
674.8 g/mol |
IUPAC-Name |
(E)-4-[(2S,8R,15S,16S,17S)-16-ethoxy-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C40H50O9/c1-10-46-34-26-20-27-37(7,8)49-39(35(26)43,19-15-23(6)36(44)45)40(27)29(34)31(42)28-30(41)24-16-18-38(9,17-11-12-21(2)3)47-32(24)25(33(28)48-40)14-13-22(4)5/h12-13,15-16,18,26-27,29,34,41H,10-11,14,17,19-20H2,1-9H3,(H,44,45)/b23-15+/t26-,27?,29-,34-,38+,39?,40-/m0/s1 |
InChI-Schlüssel |
WMAGOAMNTBBBCL-BOYNXPDDSA-N |
Isomerische SMILES |
CCO[C@H]1[C@@H]2CC3[C@]4([C@H]1C(=O)C5=C(O4)C(=C6C(=C5O)C=C[C@@](O6)(C)CCC=C(C)C)CC=C(C)C)C(C2=O)(OC3(C)C)C/C=C(\C)/C(=O)O |
Kanonische SMILES |
CCOC1C2CC3C(OC(C2=O)(C34C1C(=O)C5=C(O4)C(=C6C(=C5O)C=CC(O6)(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C(=O)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


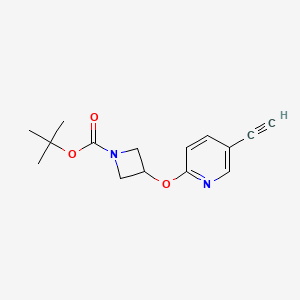
![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13913412.png)

![1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13913422.png)


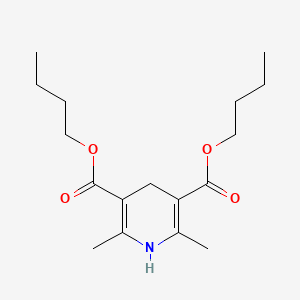
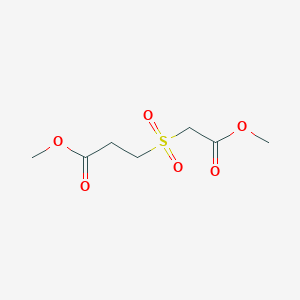
![2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13913438.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B13913454.png)
![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)terephthalic acid;chloride](/img/structure/B13913466.png)
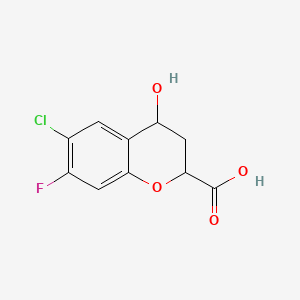
![N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13913472.png)
![(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13913487.png)
